molecular formula C4H3LiN2O2S B2716358 Lithium;5-amino-1,3-thiazole-2-carboxylate CAS No. 2551115-98-9

Lithium;5-amino-1,3-thiazole-2-carboxylate

Cat. No. B2716358
CAS RN: 2551115-98-9
M. Wt: 150.08
InChI Key: IHWJUACOQJTPAO-UHFFFAOYSA-M
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Description

“Lithium;5-amino-1,3-thiazole-2-carboxylate” is a chemical compound with a molecular weight of 150.09 . It is a salt .


Synthesis Analysis

The synthesis of similar compounds involves the use of sodium hydride and dithioester . The yield is typically around 50-60%, with a melting point of 196–198 °C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4N2O2S.Li/c5-2-1-6-3 (9-2)4 (7)8;/h1H,5H2, (H,7,8);/q;+1/p-1 . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, sulfur, and lithium atoms.


Chemical Reactions Analysis

While specific chemical reactions involving “Lithium;5-amino-1,3-thiazole-2-carboxylate” are not available, similar compounds have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues .


Physical And Chemical Properties Analysis

The compound has a melting point of 196–198 °C . Its IR (KBr) cm −1 values are: 1696 (C=O ester), 3030 (C–H), 1506 (C=C), 1619 (C=N), 3210 (OH) .

Scientific Research Applications

Other Applications

Beyond the mentioned fields, thiazoles contribute to the synthesis of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators.

References:

  • Shiv Jee Kashyap, Vipin Kumar Garg, Pramod Kumar Sharma, Nitin Kumar, Rupesh Dudhe & Jitendra Kumar Gupta. “Thiazoles: having diverse biological activities.” Medicinal Chemistry Research, Volume 21, pages 2123–2132 (2012)
  • Lingaraju et al. “An Overview of the Synthesis and …”. Molecules, 26(3), 624 (2021)
  • Sarojini et al. “Thiazole: A Versatile Standalone Moiety …”. Molecules, 27(13), 3994 (2022)
  • “Synthesis, antibacterial and antioxidant activities of Thiazole-based …”. BMC Chemistry, 15(1), 1–11 (2021)
  • “Designing, synthesis and characterization of 2-aminothiazole-4 …”. BMC Chemistry, 13(1), 1–10 (2019)

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 .

properties

IUPAC Name

lithium;5-amino-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,5H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWJUACOQJTPAO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(SC(=N1)C(=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 5-aminothiazole-2-carboxylate

CAS RN

2551115-98-9
Record name lithium(1+) 5-amino-1,3-thiazole-2-carboxylate
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